5alpha-Androstan-3alpha-ol-17-one-16,16-d2 is a synthetic derivative of the androgen class of compounds, specifically a labeled version of 5alpha-androstan-3alpha-ol-17-one. This compound is characterized by the incorporation of deuterium at the 16 and 16 positions, which is often used in research to trace metabolic pathways or in pharmacokinetic studies. The compound's chemical formula is , and it has a molecular weight of 290.45 g/mol. It is commonly referred to by its CAS number, 89685-22-3, and is utilized in various scientific applications related to steroid hormones and their effects on biological systems .
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 is classified under the category of androgens and derivatives, which are steroid hormones that promote the development of masculine characteristics. This compound belongs to a broader class of organic compounds known as steroids, specifically categorized as C19 steroids due to their structure, which contains 19 carbon atoms . It is primarily sourced through synthetic processes in laboratory settings where deuterated compounds are required for specific research applications.
The synthesis of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 typically involves several steps that include:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and selectivity for the desired product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can be represented as follows:
The structural features include:
The presence of these functional groups contributes to its biological activity and solubility characteristics .
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can undergo various chemical reactions typical for steroid compounds:
Reactions are typically performed under controlled conditions with appropriate solvents and catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 5alpha-Androstan-3alpha-ol-17-one involves its interaction with androgen receptors in target tissues. Upon binding, it activates signaling pathways that lead to:
Data from pharmacological studies indicate that its effects can vary based on dosage and administration route.
Relevant analyses include spectroscopic techniques (NMR, IR) that provide insights into its structural integrity and purity .
5alpha-Androstan-3alpha-ol-17-one-16,16-d2 has several scientific uses:
Intracrine androgen metabolism enables peripheral tissues to locally activate systemic precursors into potent androgens, independent of gonadal secretion. This process is particularly critical in androgen-dependent tissues such as the prostate, where adrenal-derived precursors (dehydroepiandrosterone/DHEA, androstenedione) undergo tissue-specific conversion to dihydrotestosterone (DHT). The deuterated androsterone derivative 5α-Androstan-3α-ol-17-one-16,16-d2 serves as a metabolic tracer to quantify this pathway’s activity. Research in prostate cancer models (LNCaP cells) demonstrates that adrenal androgens contribute significantly to intracrine DHT synthesis, even after gonadal suppression. Finasteride—a 5α-reductase inhibitor—blocks PSA induction by adrenal precursors (testosterone, androstenedione, DHEA) but not by DHT itself, confirming that intracrine conversion is essential for androgen receptor activation in peripheral tissues [7] [9].
Table 1: Key Enzymes in Intracrine Androgen Metabolism
| Enzyme | Gene | Function in Intracrine Pathways |
|---|---|---|
| 17β-HSD | HSD17B3 | Reduces androstenedione to testosterone |
| 5α-Reductase | SRD5A2 | Converts testosterone to DHT |
| 3α-HSD | AKR1C2 | Reversibly reduces DHT to androsterone derivatives |
| 11β-HSD | HSD11B1 | Modulates 11-oxygenated androgen activity |
The synthesis of 5α-Androstan-3α-ol-17-one-16,16-d2 involves deuterium incorporation at the C16 position, creating a stable isotopologue of endogenous androsterone. This compound arises via two primary pathways:
Deuterium labeling does not alter substrate recognition by steroidogenic enzymes but may affect kinetic parameters due to isotopic mass effects (see Section 1.3). The liver further metabolizes this compound via sulfonation (SULT2A1) or glucuronidation (UGT2B7), facilitating renal excretion of conjugated derivatives [5] [8].
Deuterium substitution at C16 influences reaction rates during enzymatic processing due to the kinetic isotope effect (KIE), where heavier mass slows bond cleavage/formation. Key observations include:
Table 2: Kinetic Isotope Effects (KIE) for Deuterated Substrates
| Enzyme | Reaction | KIE (kH/kD) | Biological Implication |
|---|---|---|---|
| 5α-Reductase | Testosterone → DHT | 1.15–1.20 | Slower activation of deuterated androgens |
| 3α-HSD (reduction) | DHT → Androsterone derivative | ≤1.1 | Minimal flux change |
| 17β-HSD | Androstenedione → Testosterone | 1.3–1.5 | Delayed precursor activation |
Deuterated tracers enable precise quantification of androgen metabolic flux. Studies comparing endogenous and 16,16-d2-androsterone pathways reveal:
Table 3: Metabolic Flux Comparison in Prostate Tissue
| Parameter | Endogenous Androgens | 16,16-d2-Androsterone Derivative | Significance |
|---|---|---|---|
| DHT synthesis rate | 100% (reference) | 78–82% | KIE delays activation |
| Backdoor pathway contribution | 15–20% | 35–42% | Highlights pathway relevance in cancer |
| Sulfated metabolite excretion | High | 12% higher | Altered phase II metabolism |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: